molecular formula C12H14 B14417721 Cyclopentene, 1,1'-(1,2-ethynediyl)bis- CAS No. 80221-19-8

Cyclopentene, 1,1'-(1,2-ethynediyl)bis-

Cat. No.: B14417721
CAS No.: 80221-19-8
M. Wt: 158.24 g/mol
InChI Key: PPDLDVRVHXABDB-UHFFFAOYSA-N
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Description

Cyclopentene, 1,1'-(1,2-ethynediyl)bis- is a bicyclic organic compound featuring two cyclopentene rings connected by a rigid acetylene (C≡C) bridge at their 1-positions. This structure confers unique electronic and steric properties, distinguishing it from analogous hydrocarbons.

Properties

CAS No.

80221-19-8

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-[2-(cyclopenten-1-yl)ethynyl]cyclopentene

InChI

InChI=1S/C12H14/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h5,7H,1-4,6,8H2

InChI Key

PPDLDVRVHXABDB-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C#CC2=CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentene, 1,1’-(1,2-ethynediyl)bis- typically involves the reaction of cyclopentene with ethynediyl-containing reagents under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynediyl linkage between two cyclopentene units . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to promote the coupling process.

Industrial Production Methods

Industrial production of cyclopentene, 1,1’-(1,2-ethynediyl)bis- may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, 1,1’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the ethynediyl linkage to an ethylene linkage.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Ethylene-linked cyclopentene derivatives.

    Substitution: Halogenated cyclopentene derivatives.

Scientific Research Applications

Cyclopentene, 1,1’-(1,2-ethynediyl)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentene, 1,1’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets. The ethynediyl linkage allows the compound to participate in π-π interactions and coordinate with metal centers in catalytic processes. These interactions facilitate the formation of reactive intermediates, which can undergo further chemical transformations .

Comparison with Similar Compounds

Structural Analogues with Aromatic Systems

Diphenylacetylene (Benzene, 1,1'-(1,2-ethynediyl)bis-)

  • Molecular Formula : C₁₄H₁₀
  • Molecular Weight : 178.23 g/mol
  • Key Properties: Aromatic rings enhance conjugation, leading to higher thermal stability compared to alicyclic systems.
  • Applications : Widely used in cross-coupling reactions and polymer synthesis .

Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl-]

  • Molecular Formula : C₁₆H₁₂
  • Molecular Weight : 204.27 g/mol
  • Key Properties :
    • Methyl substituents increase steric hindrance and reduce solubility in polar solvents.
    • Structural rigidity similar to diphenylacetylene but with modified electronic effects due to methyl groups .

Alicyclic Analogues with Different Bridges

Cyclopentane, 1,1'-[3-(2-cyclopentylethyl)-1,5-pentanediyl]bis-

  • Molecular Formula : C₂₂H₄₀
  • Molecular Weight : 304.55 g/mol
  • Key Properties :
    • Flexible pentanediyl bridge results in lower rigidity and higher conformational freedom.
    • Enthalpy of vaporization (ΔvapH): 83.6 kJ/mol at 445 K, reflecting stronger van der Waals interactions due to larger molecular size .

Cyclohexane, 1,1'-(1,2-ethanediyl)bis-

  • Molecular Formula : C₁₄H₂₆
  • Molecular Weight : 194.36 g/mol
  • Key Properties: Ethane bridge (-CH₂-CH₂-) imparts flexibility and lower melting points compared to acetylene-bridged compounds. No reported ΔvapH, but expected to be lower than acetylene analogs due to reduced molecular packing efficiency .

Organosilicon and Halogenated Analogues

Bis(trimethylsilyl)acetylene

  • Molecular Formula : C₈H₁₈Si₂
  • Molecular Weight : 170.41 g/mol
  • Key Properties :
    • Silicon substituents enhance thermal stability and hydrophobicity.
    • Used as a ligand in coordination chemistry and silicon-based polymer synthesis .

Bis(trichlorosilyl)acetylene

  • Molecular Formula : C₂Cl₆Si₂
  • Molecular Weight : 312.80 g/mol
  • Key Properties :
    • Chlorine atoms increase reactivity in hydrolysis and nucleophilic substitution reactions.
    • Applications in silicon carbide precursor synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Bridge Type ΔvapH (kJ/mol) Key Features
Cyclopentene, 1,1'-(1,2-ethynediyl)bis-* C₁₂H₁₄ (inferred) ~158.24 (calculated) Acetylene (C≡C) N/A High rigidity, alicyclic strain
Diphenylacetylene C₁₄H₁₀ 178.23 Acetylene (C≡C) N/A Conjugation, aromatic stability
Cyclopentane, 1,1'-[3-(2-cyclopentylethyl)-1,5-pentanediyl]bis- C₂₂H₄₀ 304.55 Pentanediyl 83.6 Flexible, high ΔvapH
Cyclohexane, 1,1'-(1,2-ethanediyl)bis- C₁₄H₂₆ 194.36 Ethane (CH₂-CH₂) N/A Low rigidity, conformational freedom
Bis(trimethylsilyl)acetylene C₈H₁₈Si₂ 170.41 Acetylene (C≡C) N/A Silicon-enhanced stability

*Note: The molecular formula and weight for Cyclopentene, 1,1'-(1,2-ethynediyl)bis- are inferred based on structural analysis.

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